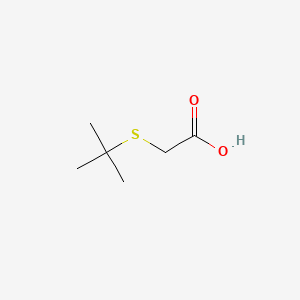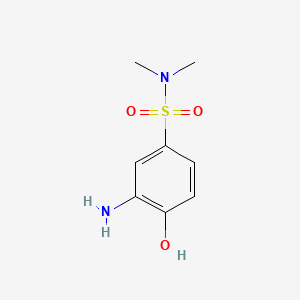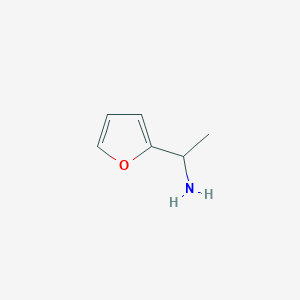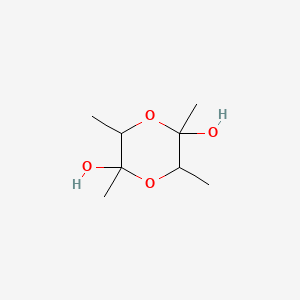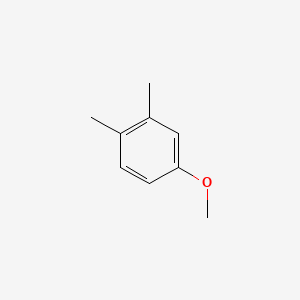
3,4-ジメチルアニソール
概要
説明
3,4-Dimethylanisole, also known as 4-methoxy-1,2-dimethylbenzene, is an organic compound with the molecular formula C9H12O. It is a colorless liquid with a distinctive aromatic odor. This compound is primarily used as an ingredient in fragrances and flavors due to its unique aromatic properties .
科学的研究の応用
3,4-Dimethylanisole has several applications in scientific research:
Chemistry: Used as a starting material in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds
準備方法
Synthetic Routes and Reaction Conditions: 3,4-Dimethylanisole can be synthesized through the methylation of p-methyl anisole. One common method involves the use of a methylating agent such as methyl iodide to introduce a methyl group into the 3,4 position of anisole .
Industrial Production Methods: In industrial settings, the synthesis of 3,4-Dimethylanisole typically involves the reaction of anisole with methylating agents under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the methylation process. The product is then purified through distillation to obtain the desired compound .
化学反応の分析
Types of Reactions: 3,4-Dimethylanisole undergoes various chemical reactions, including:
Oxidation: This reaction can convert 3,4-Dimethylanisole into corresponding aldehydes or acids.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents into the aromatic ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions
Major Products Formed:
Oxidation: Formation of 3,4-dimethylbenzaldehyde or 3,4-dimethylbenzoic acid.
Reduction: Formation of 3,4-dimethylbenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used
作用機序
The mechanism of action of 3,4-Dimethylanisole involves its interaction with specific molecular targets and pathways. As an aromatic compound, it can participate in various chemical reactions that modify its structure and properties. The exact molecular targets and pathways depend on the specific application and the nature of the chemical reactions it undergoes .
類似化合物との比較
- 2,5-Dimethylanisole
- 3,5-Dimethylanisole
- 2,6-Dimethylanisole
- 2-Methylanisole
- 3-Methylanisole
- 4-Methylanisole
Comparison: 3,4-Dimethylanisole is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. Compared to other dimethylanisole isomers, 3,4-Dimethylanisole has a unique reactivity profile and aromatic characteristics that make it particularly valuable in fragrance and flavor applications .
特性
IUPAC Name |
4-methoxy-1,2-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-7-4-5-9(10-3)6-8(7)2/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUBSVWMOWKPDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196964 | |
| Record name | 3,4-Dimethylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4685-47-6 | |
| Record name | 3,4-Dimethylanisole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4685-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethylanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004685476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dimethylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dimethylanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.856 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the conformational characteristics of 3,4-Dimethylanisole and how were they determined?
A1: 3,4-Dimethylanisole exhibits two primary conformers, syn and anti, arising from the different orientations of the methoxy group. These conformers were identified and characterized using microwave spectroscopy in conjunction with quantum chemical calculations []. The research revealed the presence of two distinct sets of rotational-torsional transitions corresponding to each conformer. This allowed for the precise determination of rotational constants and torsional barriers for the methyl groups attached to the aromatic ring.
Q2: How does the conformation of 3,4-Dimethylanisole affect its internal rotation barriers?
A2: The study revealed a significant difference in the torsional barriers of the methyl groups depending on the conformation and position on the aromatic ring. For instance, the methyl group at the meta position of the syn-conformer has a barrier of 430.00(37) cm-1, while in the anti-conformer, this value increases to 499.64(26) cm-1. This highlights the influence of the methoxy group's orientation on the overall molecular flexibility and energy landscape of 3,4-Dimethylanisole [].
Q3: Has 3,4-Dimethylanisole been explored in the context of organometallic chemistry?
A3: Yes, research has investigated the reactivity of 3,4-Dimethylanisole with ruthenium complexes []. Interestingly, reacting its lithium salt with [RuCl2(PMe3)4] results in a complex where the coordination occurs through a phenyl carbon atom, forming [[graphic omitted]H2Me2)(PMe3)4]. This contrasts with reactions involving similar compounds like o-xylene, suggesting a unique reactivity pattern for 3,4-Dimethylanisole in this context [].
Q4: Are there any studies investigating the reaction mechanisms of 3,4-Dimethylanisole?
A4: Indeed, research has focused on the nitration of 3,4-Dimethylanisole with nitric acid in acetic anhydride []. This reaction yielded interesting intermediates, specifically 3,4-Dimethyl-1-methoxy-4-nitro-1,4-dihydro-phenyl acetate and the dimethyl acetal of 3,4-dimethyl-4-nitrocyclohexa-2,5-dien-1-one. These findings provide valuable insights into the reactivity of the aromatic ring in 3,4-Dimethylanisole and the potential intermediates formed during electrophilic aromatic substitution reactions [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
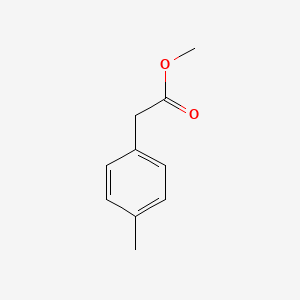
![1-[3-(Trimethoxysilyl)propyl]urea](/img/structure/B1293870.png)

